3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves a multi-step process. One common synthetic route starts with the reaction of 4-chlorophenol with 3-chloropropanol in the presence of a base to form 3-(4-chlorophenoxy)propanol. This intermediate is then reacted with 5-methyl-2-aminobenzoic acid under cyclization conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one can be compared with other benzo[d]oxazole derivatives such as:
3-(4-chlorophenoxy)benzaldehyde: Known for its anti-tumor activity and used in the synthesis of fatty acid amide hydrolase inhibitors.
3-(4-chlorophenyl)propionic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
3-(4-methoxyphenoxy)propyl]aminomethyl]phenol: Studied for its potential neuroprotective effects in Alzheimer’s disease. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.
Properties
IUPAC Name |
3-[3-(4-chlorophenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-3-8-16-15(11-12)19(17(20)22-16)9-2-10-21-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENQBJUVLYHCLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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